molecular formula C13H17N3O2 B2935737 N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide CAS No. 1796948-11-2

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide

Cat. No.: B2935737
CAS No.: 1796948-11-2
M. Wt: 247.298
InChI Key: SINPMPWEPNPOAA-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide is a synthetic organic compound that belongs to the class of amides It features a cyano group, a methoxyethyl group, and a phenylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyano group: Starting from a suitable precursor, such as an alkyl halide, a nucleophilic substitution reaction with sodium cyanide can introduce the cyano group.

    Introduction of the methoxyethyl group: This can be achieved through an etherification reaction, where a hydroxyl group is converted to a methoxy group using methanol and an acid catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-3-(phenylamino)propanamide: Similar structure but lacks the methoxy group.

    N-(1-cyano-2-hydroxyethyl)-3-(phenylamino)propanamide: Contains a hydroxy group instead of a methoxy group.

    N-(1-cyano-2-methoxyethyl)-3-(methylamino)propanamide: Contains a methylamino group instead of a phenylamino group.

Uniqueness

N-(1-cyano-2-methoxyethyl)-3-(phenylamino)propanamide is unique due to the presence of both the cyano and methoxyethyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-anilino-N-(1-cyano-2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-10-12(9-14)16-13(17)7-8-15-11-5-3-2-4-6-11/h2-6,12,15H,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINPMPWEPNPOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C#N)NC(=O)CCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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